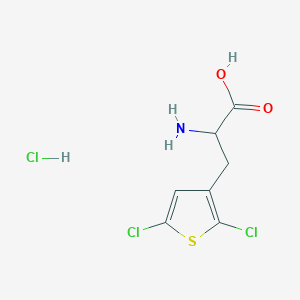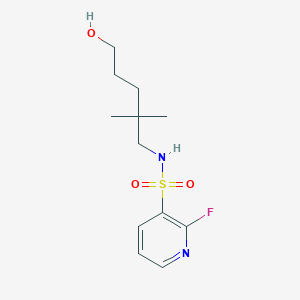
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide, also known as JNJ-63533054, is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been synthesized using a unique method that involves the use of various chemical reagents and catalysts.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide involves the inhibition of certain enzymes and receptors that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation, leading to the induction of cell death in cancer cells. Additionally, 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been shown to modulate the activity of certain neurotransmitter receptors, leading to the regulation of neuronal activity and the potential treatment of neurological disorders.
Biochemical and Physiological Effects:
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been shown to exhibit potent biochemical and physiological effects in various preclinical models. This compound has been shown to induce cell death in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been shown to possess anti-inflammatory properties, leading to the reduction of inflammation in various tissues. Furthermore, this compound has been shown to modulate neuronal activity, leading to the potential treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has several advantages and limitations for lab experiments. One of the advantages is its potent anti-tumor activity, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide is its complex synthesis method, which requires expertise in organic chemistry and the use of various chemical reagents and catalysts.
Direcciones Futuras
There are several future directions for the research and development of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the mechanism of action of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide and its potential therapeutic applications in various diseases. Furthermore, the development of new analogs of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide with improved potency and selectivity is another future direction for the research and development of this compound.
Conclusion:
In conclusion, 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using a unique method and has been extensively studied for its potential to treat cancer, inflammation, and neurological disorders. The mechanism of action of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide involves the inhibition of certain enzymes and receptors that are involved in various cellular processes. This compound has several advantages and limitations for lab experiments and has several future directions for research and development.
Métodos De Síntesis
The synthesis of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide involves the reaction of 3-pyridinesulfonyl chloride with 5-hydroxy-2,2-dimethylpentylamine in the presence of a base. The resulting intermediate is then reacted with 2-fluoro-4-nitrophenylboronic acid in the presence of a palladium catalyst to yield the final product. The synthesis of 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide is a complex process that requires expertise in organic chemistry and the use of various chemical reagents and catalysts.
Aplicaciones Científicas De Investigación
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-tumor activity in preclinical models of cancer, making it a promising candidate for cancer therapy. Additionally, 2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide has been shown to possess anti-inflammatory properties and has the potential to be used in the treatment of various inflammatory diseases. Furthermore, this compound has been shown to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O3S/c1-12(2,6-4-8-16)9-15-19(17,18)10-5-3-7-14-11(10)13/h3,5,7,15-16H,4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSAIUMXCFALKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)CNS(=O)(=O)C1=C(N=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(5-hydroxy-2,2-dimethylpentyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

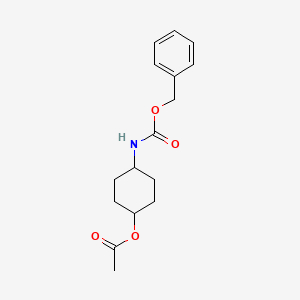
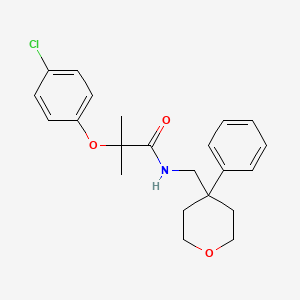
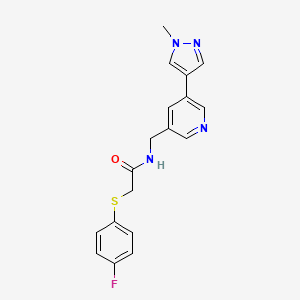
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2777395.png)
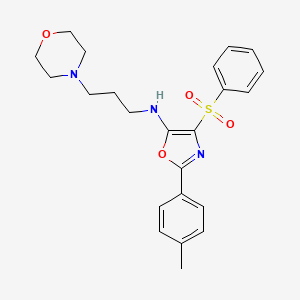

![3-Ethyl-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2777398.png)
![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)
![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)
![2-Propenamide,N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B2777403.png)

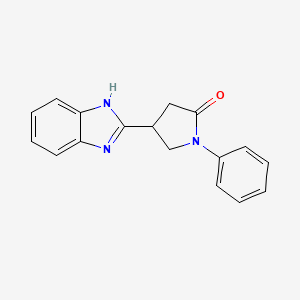
![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2777411.png)
